An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride
An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics.
Core Chemical Properties
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a white to off-white solid.[1] It is characterized by the presence of a reactive sulfonyl chloride group and a trifluoroacetyl-protected indoline scaffold. The trifluoroacetyl group offers a unique electronic profile and potential for specific interactions in biological systems.
Table 1: Physicochemical Properties of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride and a Related Analog
| Property | 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride | 1-Acetylindoline-5-sulfonyl chloride (for comparison) |
| CAS Number | 210691-38-6[1][2][3] | 52206-05-0 |
| Molecular Formula | C₁₀H₇ClF₃NO₃S[1][2] | C₁₀H₁₀ClNO₃S[4] |
| Molecular Weight | 313.68 g/mol [1][2] | 259.71 g/mol |
| Appearance | White to off-white solid[1] | Crystals or powder |
| Melting Point | Data not available | 169.0-179.0 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Storage | -20°C, sealed storage, away from moisture[1] | Inert atmosphere (Nitrogen or Argon) at 2-8°C |
Spectroscopic Data Insights
Table 2: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the indoline ring, triplet signals for the -CH₂-CH₂- group of the indoline ring, with the protons adjacent to the nitrogen being deshielded. |
| ¹³C NMR | Carbon signals for the trifluoromethyl group (a quartet), the carbonyl group, the aromatic carbons, and the aliphatic carbons of the indoline ring. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), and a strong band for the C=O stretching of the trifluoroacetyl group.[5] |
| Mass Spectrometry | The molecular ion peak would be expected, along with characteristic fragmentation patterns, including the loss of the sulfonyl chloride group and cleavage of the trifluoroacetyl group. The presence of the chlorine atom would result in a characteristic M+2 isotope peak.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride are not widely published. However, based on general organic chemistry principles and procedures for related compounds, the following methodologies can be proposed.
Proposed Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride
The synthesis can be envisioned as a two-step process starting from indoline.
Step 1: Trifluoroacetylation of Indoline
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Reaction: Indoline is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0°C to room temperature).
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Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.
Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline
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Reaction: The product from Step 1 is then subjected to chlorosulfonylation using chlorosulfonic acid, typically at a low temperature (e.g., 0-5°C). The electrophilic substitution occurs at the para position to the activating nitrogen atom.
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Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate, 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, is then collected by filtration, washed with cold water, and dried.
Experimental Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Typical Reaction: Sulfonamide Formation
The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form sulfonamides.
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Reaction: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). A primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) are added, and the reaction is stirred at room temperature.
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Work-up: The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Caption: Inhibition of CA IX by indoline sulfonamides.
By inhibiting CA IX, indoline-5-sulfonamides can disrupt the pH regulation in tumors, potentially leading to increased intracellular acidosis and reduced extracellular acidosis. This can, in turn, inhibit tumor growth and enhance the efficacy of other cancer therapies. Research has shown that 1-acylated indoline-5-sulfonamides demonstrate inhibitory activity against tumor-associated CA IX and CA XII. [6][7][8][9][10]
Conclusion
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a valuable research chemical with significant potential as a building block for the synthesis of novel drug candidates. Its utility in generating libraries of indoline-5-sulfonamides for screening against therapeutic targets, particularly carbonic anhydrases, makes it a compound of high interest for medicinal chemists and drug development professionals. Further research into its specific chemical properties and biological applications is warranted.
References
- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. H34044.03 [thermofisher.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]
- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]
